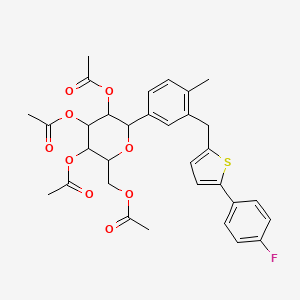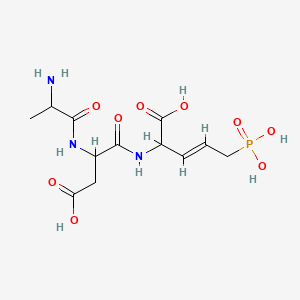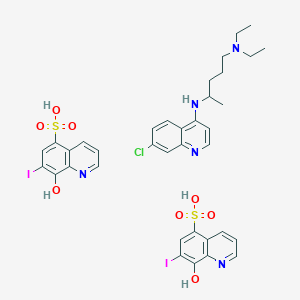
1-(sn-Glycero-3-phospho)-1D-myo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(sn-Glycero-3-phospho)-1D-myo-inositol is a phospholipid derivative that plays a crucial role in various biological processes. It is a component of cell membranes and is involved in signaling pathways that regulate cellular functions. This compound is particularly significant in the context of glycerophospholipids, which are essential for maintaining the structural integrity and functionality of cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(sn-Glycero-3-phospho)-1D-myo-inositol typically involves the esterification of myo-inositol with glycerophosphoric acid. This process can be achieved through chemical or enzymatic methods. One common approach is the Steglich esterification, which involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar esterification techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize impurities. Recrystallization and chromatography are commonly used to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(sn-Glycero-3-phospho)-1D-myo-inositol undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while reduction can yield glycerol derivatives .
Aplicaciones Científicas De Investigación
1-(sn-Glycero-3-phospho)-1D-myo-inositol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phospholipid behavior and interactions.
Biology: It plays a role in cell signaling and membrane dynamics, making it a valuable tool for studying cellular processes.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
Mecanismo De Acción
The mechanism of action of 1-(sn-Glycero-3-phospho)-1D-myo-inositol involves its incorporation into cell membranes, where it participates in signaling pathways. It interacts with various proteins and enzymes, modulating their activity and influencing cellular responses. The compound’s effects are mediated through its interactions with phosphatidylinositol-specific phospholipase C, which generates secondary messengers involved in signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol): A similar phospholipid used in drug delivery systems.
Glycerol 3-phosphate: Another glycerophospholipid involved in metabolic pathways.
Phosphatidylinositol: A closely related compound with similar biological functions.
Uniqueness
1-(sn-Glycero-3-phospho)-1D-myo-inositol is unique due to its specific role in cell signaling and membrane dynamics. Its ability to interact with a wide range of proteins and enzymes makes it a versatile compound for various scientific applications .
Propiedades
Número CAS |
129830-95-1 |
|---|---|
Fórmula molecular |
C9H19O11P |
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
[(2R)-2,3-dihydroxypropyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H19O11P/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16/h3-16H,1-2H2,(H,17,18)/t3-,4?,5-,6+,7-,8-,9?/m1/s1 |
Clave InChI |
BMVUIWJCUQSHLZ-YFZGBAIXSA-N |
SMILES isomérico |
C([C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)O)O |
SMILES canónico |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)
![[4,4'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B15126578.png)
![[3,4,5-Trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B15126583.png)



![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)



![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)

![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
